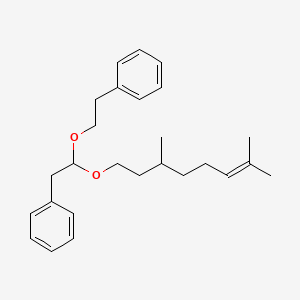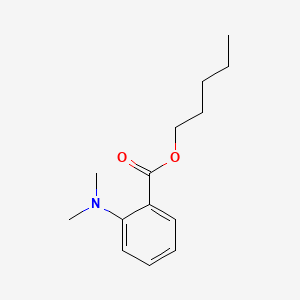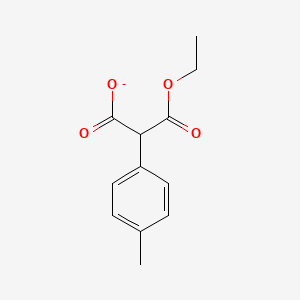
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a methylphenyl group, and a keto group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-oxopropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Claisen condensation of ethyl acetate with 4-methylbenzaldehyde in the presence of a strong base such as sodium ethoxide. This reaction forms an intermediate β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-ethoxy-2-(4-methylphenyl)propanoic acid.
Reduction: Formation of 3-ethoxy-2-(4-methylphenyl)propan-2-ol.
Substitution: Formation of 3-(substituted)-2-(4-methylphenyl)-3-oxopropanoates.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy and methylphenyl groups can influence its binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-2-phenyl-3-oxopropanoate: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxy-2-(4-methylphenyl)-3-oxopropanoate: Similar structure but has a methoxy group instead of an ethoxy group.
3-Ethoxy-2-(4-chlorophenyl)-3-oxopropanoate: Similar structure but has a chlorine atom on the phenyl ring.
Uniqueness
3-Ethoxy-2-(4-methylphenyl)-3-oxopropanoate is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring
Propiedades
Número CAS |
66557-02-6 |
|---|---|
Fórmula molecular |
C12H13O4- |
Peso molecular |
221.23 g/mol |
Nombre IUPAC |
3-ethoxy-2-(4-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(15)10(11(13)14)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)/p-1 |
Clave InChI |
GJZDGQFSSJDMPO-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


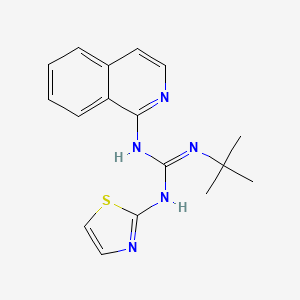
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
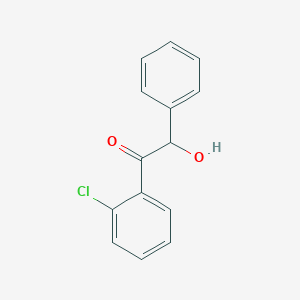
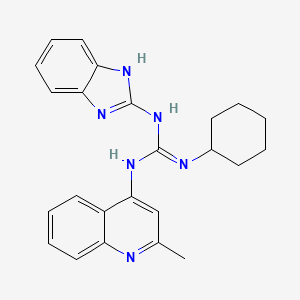

![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


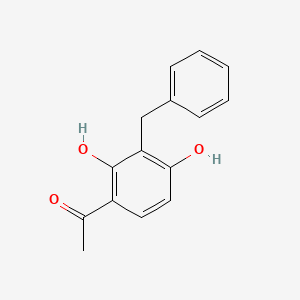
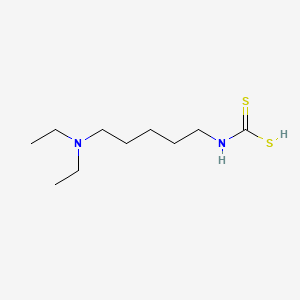

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
